2,2-Dimethyl-4-vinyl-1,3-dioxolane
Overview
Description
2,2-Dimethyl-4-vinyl-1,3-dioxolane is an organic compound belonging to the class of dioxolanes It is characterized by a five-membered ring containing two oxygen atoms and a vinyl group attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-4-vinyl-1,3-dioxolane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with toluenesulfonic acid as a catalyst, allowing continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-4-vinyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: It can undergo nucleophilic substitution reactions with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi, NH3, RNH2, NaOCH3.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or related cleavage products, while reduction may produce alcohols or hydrocarbons .
Scientific Research Applications
2,2-Dimethyl-4-vinyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protective group for carbonyl compounds.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of fine chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-vinyl-1,3-dioxolane involves its ability to form stable cyclic structures, which can protect reactive functional groups during chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.
Comparison with Similar Compounds
1,3-Dioxolane: A related compound with similar structural features but without the vinyl group.
2-Vinyl-1,3-dioxolane: Another similar compound with a vinyl group but different substitution patterns.
Uniqueness: 2,2-Dimethyl-4-vinyl-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other dioxolanes .
Biological Activity
2,2-Dimethyl-4-vinyl-1,3-dioxolane (DMVD) is an organic compound classified within the dioxolane family. It features a five-membered ring structure containing two oxygen atoms and a vinyl group attached to the fourth carbon. This compound has garnered attention in various fields, particularly in organic synthesis and biological research due to its potential applications as a precursor for pharmaceuticals and its interactions with biomolecules.
The synthesis of DMVD typically involves the acetalization of carbonyl compounds using 1,3-propanediol or 1,2-ethanediol in the presence of Brönsted or Lewis acid catalysts. The industrial production methods mirror laboratory syntheses but are optimized for larger scales to ensure high yield and purity.
Chemical Properties:
- Molecular Formula: CHO
- CAS Number: 83968-02-9
- Structure: Characterized by a dioxolane ring with a vinyl group.
The biological activity of DMVD is primarily attributed to its ability to form stable cyclic structures that can protect reactive functional groups during chemical transformations. This property enhances its potential as a building block in organic synthesis and as a protective agent for various biomolecules.
Biological Activity
Research has indicated that derivatives of DMVD exhibit significant biological activities, particularly antibacterial and antifungal properties. A study focused on related 1,3-dioxolanes demonstrated that several synthesized compounds showed promising results against various bacterial strains and fungi.
Antibacterial Activity
In vitro studies have shown that DMVD derivatives possess antibacterial properties against several Gram-positive and Gram-negative bacteria. The following table summarizes the minimum inhibitory concentration (MIC) values for selected bacterial strains:
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
DMVD | Staphylococcus aureus | 625 - 1250 |
DMVD | Staphylococcus epidermidis | 500 - 1000 |
DMVD | Enterococcus faecalis | 625 |
DMVD | Pseudomonas aeruginosa | 500 |
These results indicate that DMVD and its derivatives could serve as effective agents against common bacterial infections.
Antifungal Activity
The antifungal activity of DMVD was evaluated against Candida albicans, a common fungal pathogen. The results indicated that most derivatives exhibited significant antifungal activity, with some compounds showing MIC values as low as 250 µg/mL.
Case Studies
- Study on Antifungal Efficacy: A series of new 1,3-dioxolane derivatives were synthesized and tested for their antifungal activity against C. albicans. The study found that all tested compounds except one displayed excellent antifungal properties, suggesting the potential for developing new antifungal agents based on this scaffold .
- Antibacterial Screening: Another investigation involved testing various dioxolane derivatives against multiple bacterial strains. The findings revealed that certain compounds exhibited remarkable antibacterial effects, particularly against S. aureus and P. aeruginosa, highlighting their potential therapeutic applications .
Properties
IUPAC Name |
4-ethenyl-2,2-dimethyl-1,3-dioxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-4-6-5-8-7(2,3)9-6/h4,6H,1,5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXNZBLNWGWIHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370597 | |
Record name | 2,2-dimethyl-4-vinyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83968-02-9 | |
Record name | 2,2-dimethyl-4-vinyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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